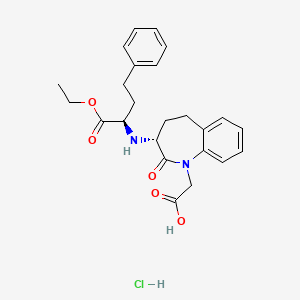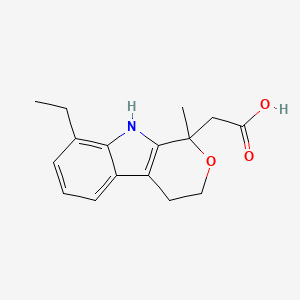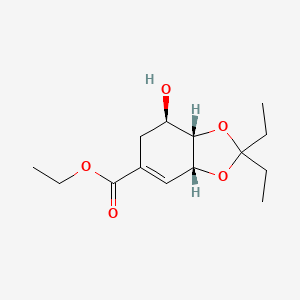
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is a complex polymeric compound. It is primarily used in various industrial applications due to its unique chemical properties, including its ability to form stable, cross-linked networks. This compound is particularly valued in the textile industry for its role in fabric finishing, providing enhanced durability and resistance to wrinkling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro typically involves a polycondensation reaction. The process begins with the esterification of 1,2,3,4-butanetetracarboxylic acid with 2,2-bis(hydroxymethyl)-1,3-propane-diol. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the reaction. The reaction mixture is heated to a temperature range of 150-200°C to promote the formation of ester bonds.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the reactants are continuously fed and the reaction conditions are meticulously controlled. The polymerization process is monitored to ensure the desired molecular weight and degree of polymerization are achieved. Post-reaction, the polymer is purified and processed into the desired form, whether it be a powder, solution, or film.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro undergoes various chemical reactions, including:
Esterification: As mentioned, the initial formation involves esterification.
Cross-linking: The polymer can undergo cross-linking reactions, which are crucial for its application in textile finishing.
Hydrolysis: Under certain conditions, the ester bonds in the polymer can be hydrolyzed, leading to the breakdown of the polymer.
Common Reagents and Conditions
Catalysts: Sulfuric acid or other strong acids for esterification.
Cross-linking Agents: Formaldehyde or other aldehydes can be used to induce cross-linking.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis.
Major Products
Cross-linked Polymers: These are the primary products when cross-linking agents are used.
Monomeric Units: Hydrolysis can yield the original monomeric units, such as 1,2,3,4-butanetetracarboxylic acid and 2,2-bis(hydroxymethyl)-1,3-propane-diol.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro has several applications in scientific research:
Textile Industry: Used as a finishing agent to improve fabric durability and resistance to wrinkling.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form stable, biocompatible networks.
Material Science: Research into its use as a precursor for advanced materials with specific mechanical and chemical properties.
Wirkmechanismus
The primary mechanism by which this polymer exerts its effects is through the formation of stable, cross-linked networks. These networks enhance the mechanical properties of the materials they are applied to, such as textiles. The molecular targets include the hydroxyl and carboxyl groups, which participate in the formation of ester bonds and cross-links.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyacrylic Acid: Another polymer used in textile finishing, but with different chemical properties and applications.
Polyvinyl Alcohol: Used in similar applications but differs in its chemical structure and properties.
Uniqueness
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane-diol and 3-hydro is unique due to its specific combination of carboxyl and hydroxyl groups, which allow for versatile chemical modifications and applications. Its ability to form stable, cross-linked networks makes it particularly valuable in applications requiring enhanced durability and stability.
Eigenschaften
CAS-Nummer |
101357-37-3 |
|---|---|
Molekularformel |
C27H49NO14 |
Molekulargewicht |
611.7 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C14H27NO2.C8H10O8.C5H12O4/c1-12(2,9-16)11(17)10-7-13(3,4)15-14(5,6)8-10;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h9-11,15,17H,7-8H2,1-6H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2 |
InChI-Schlüssel |
LMDRCXMICNBVHY-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O |
Synonyme |
1,2,3,4-Butanetetracarboxylic acid polymer with 2,2-bis(hydroxymethyl)-1,3-propane- diol and 3-hydroxy-2,2-dimethylpropanal, 2,2,6,6-tetramethyl-4-piperidinyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


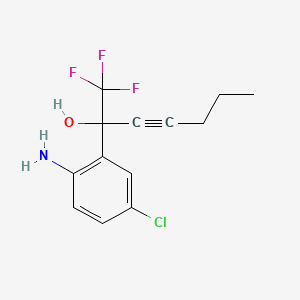
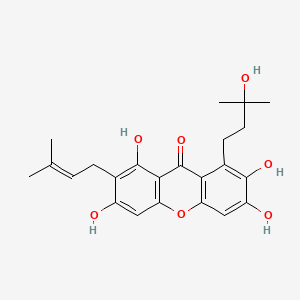
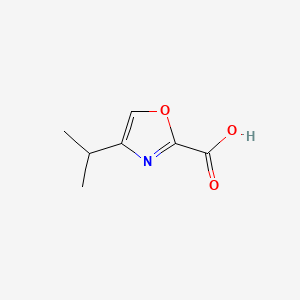
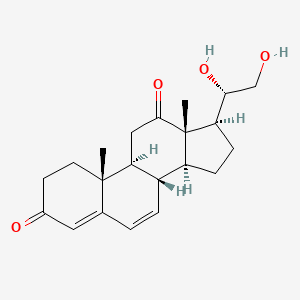

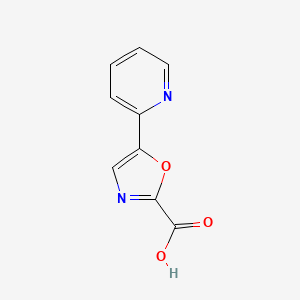
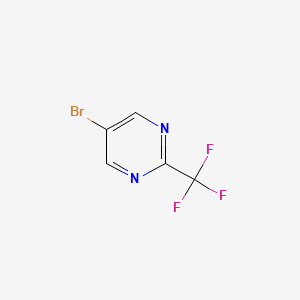
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B566296.png)
